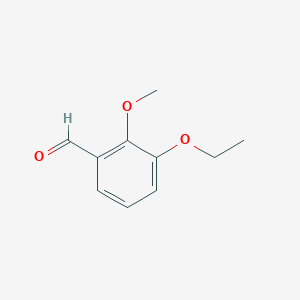

2-溴-4,6-二氟苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

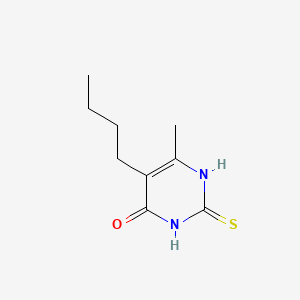

2-Bromo-4,6-difluoroanisole is a compound that is not directly studied in the provided papers. However, related brominated and fluorinated aromatic compounds have been synthesized and analyzed, which can provide insights into the properties and reactivity of 2-Bromo-4,6-difluoroanisole. For instance, the synthesis of various brominated compounds, including bromoanisoles, has been reported . Additionally, the effect of fluorination on the conformation of anisole derivatives has been studied, which could be relevant to understanding the molecular structure of 2-Bromo-4,6-difluoroanisole .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a well-established area of research. For example, 4-bromo-3-methylanisole has been synthesized using a continuous homogeneous bromination technology in a modular microreaction system, which offers advantages over traditional batch processes . Similarly, the synthesis of 2,6-diformyl-4-trifluoromethylphenol involves a copper-mediated trifluoromethylation of a bromoanisole . These methods could potentially be adapted for the synthesis of 2-Bromo-4,6-difluoroanisole.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be complex. The crystal and molecular structures of bromonium ions have been determined by X-ray crystallography . Additionally, the conformation of 2,6-difluoroanisole has been studied using gas electron diffraction and quantum chemical calculations, revealing the influence of fluorine substituents on the molecular geometry . These studies suggest that the molecular structure of 2-Bromo-4,6-difluoroanisole would likely be influenced by the presence of bromine and fluorine atoms.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been used as a reagent in multicomponent chemistry, demonstrating the reactivity of brominated intermediates . The reactivity of bromonium ions with acceptor olefins has also been explored, providing insights into the mechanisms of reactions involving brominated species . These findings could be relevant to understanding the chemical reactions of 2-Bromo-4,6-difluoroanisole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated anisoles are influenced by their substituents. The effect of fluorination on the conformation of anisole derivatives has been shown to alter their physical properties, such as the potential function for internal rotation around the C–O bond . The synthesis of brominated compounds, such as 4-bromo-3-methylanisole, has been optimized to achieve high selectivity and purity, which is important for their physical properties . These studies provide a foundation for predicting the properties of 2-Bromo-4,6-difluoroanisole.

科学研究应用

染料和热敏纸的合成

2-溴-4,6-二氟苯甲醚已用于染料的合成,特别是在黑色荧光染料的生产中,黑色荧光染料在热敏纸的制造中至关重要。谢等人的一项研究(2020 年)展示了微反应系统中用于合成 4-溴-3-甲基苯甲醚(一种相关化合物)的连续均相溴化技术,该技术显着提高了染料生产过程的选择性和收率 (谢、王、邓和罗,2020)。

有机光伏器件

在有机电子领域,4-溴苯甲醚(一种类似于 2-溴-4,6-二氟苯甲醚的化合物)已被用作加工添加剂,以控制有机光伏器件中的相分离和纯度。刘等人的这项研究(2012 年)表明,溴苯甲醚通过促进特定供体材料的聚集,在提高光伏器件效率方面具有潜力 (刘、惠特纳、荣、索默和弗伦德,2012)。

高温热解研究

埃文斯和德林格(2005 年)研究了 2-溴苯酚(一种与 2-溴-4,6-二氟苯甲醚在结构上相关的化合物)的高温热解。他们的研究提供了对二噁英和呋喃形成的见解,这对于了解在工业应用中使用溴化合物的环境影响和安全方面至关重要 (埃文斯和德林格,2005)。

氟化和分子结构研究

已经研究了氟化对分子结构的影响,重点关注 2,6-二氟苯甲醚等化合物。扎伦博等人进行的这项研究(2006 年)提供了有关氟化如何影响分子的几何结构和构象的宝贵见解,这与了解 2-溴-4,6-二氟苯甲醚的性质相关 (扎伦博、别利亚科夫、特劳特纳和奥伯哈默,2006)。

环境影响研究

对溴化合物的环境影响的研究,如韦特和俊(2003 年)的工作中所见,提供了对生物富集和 2-溴-4,6-二氟苯甲醚等化合物的潜在环境风险的见解。他们对海洋样品中天然溴化合物的研究表明,监测环境中此类化合物的重要性 (韦特和俊,2003)。

安全和危害

属性

IUPAC Name |

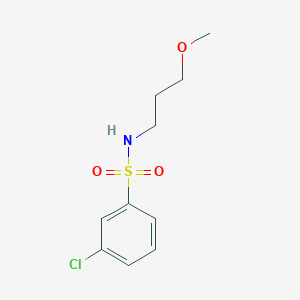

1-bromo-3,5-difluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWQGHKLXJIIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371240 |

Source

|

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202865-59-6 |

Source

|

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

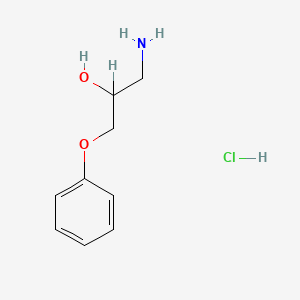

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

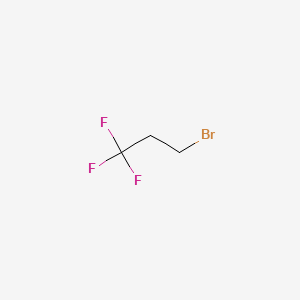

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)